molecular formula C27H26N4O3S B2753628 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251613-93-0

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B2753628
CAS No.: 1251613-93-0
M. Wt: 486.59
InChI Key: LOBJTVKGGUQMGA-UHFFFAOYSA-N
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Description

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, an acetamido group, and an imidazole ring, making it a subject of interest for scientific research.

Scientific Research Applications

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve testing its biological activity, studying its physical and chemical properties, and optimizing its synthesis .

Preparation Methods

The synthesis of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, such as 4-methoxyphenylacetic acid and 3-(methylthio)aniline. These intermediates undergo a series of reactions, including amidation, benzylation, and cyclization, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Mechanism of Action

The mechanism of action of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide can be compared with similar compounds such as:

    4-Methoxyphenylacetic acid: A key intermediate in the synthesis of the compound.

    3-(Methylthio)aniline: Another intermediate used in the synthesis.

    Imidazole derivatives: Compounds with similar imidazole rings that may have comparable biological activities.

Properties

IUPAC Name

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-34-23-12-8-19(9-13-23)14-26(32)29-21-10-6-20(7-11-21)16-31-17-25(28-18-31)27(33)30-22-4-3-5-24(15-22)35-2/h3-13,15,17-18H,14,16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBJTVKGGUQMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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